molecular formula C9H20N2O2S B13509498 1-(Butylsulfonyl)-1,4-diazepane

1-(Butylsulfonyl)-1,4-diazepane

Cat. No.: B13509498
M. Wt: 220.33 g/mol
InChI Key: LFGRVDJRMGGFJD-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a butylsulfonyl group. Sulfonyl-substituted diazepanes are typically synthesized via nucleophilic substitution or sulfonylation reactions, with modifications to the substituent influencing pharmacological and physicochemical properties .

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-butylsulfonyl-1,4-diazepane

InChI

InChI=1S/C9H20N2O2S/c1-2-3-9-14(12,13)11-7-4-5-10-6-8-11/h10H,2-9H2,1H3

InChI Key

LFGRVDJRMGGFJD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCCNCC1

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-(butylsulfonyl)-1,4-diazepane generally involves two key steps:

  • Formation of the 1,4-diazepane ring scaffold.
  • Introduction of the butylsulfonyl substituent onto the nitrogen atom.

This two-step approach allows for flexibility in synthetic design and optimization of yields.

Formation of the 1,4-Diazepane Ring

The 1,4-diazepane ring can be synthesized via several established methods documented in heterocyclic chemistry literature:

  • Cyclization of diamine precursors: Linear diamines such as 1,4-diaminobutane undergo intramolecular cyclization under appropriate conditions to form the seven-membered diazepane ring.

  • Condensation reactions: Condensation of diamines with suitable bifunctional electrophiles (e.g., dihaloalkanes) under basic conditions to form the diazepane ring.

  • Catalyzed tandem reactions: Metal-catalyzed tandem cyclizations have been reported for related diazepane derivatives, enhancing reaction efficiency and selectivity.

Introduction of the Butylsulfonyl Group

The butylsulfonyl substituent is typically introduced via sulfonylation of the diazepane nitrogen using butylsulfonyl chloride or related sulfonylating agents.

  • Sulfonylation reaction conditions:

    • Reagents: Butylsulfonyl chloride, base (e.g., triethylamine or pyridine).

    • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    • Temperature: Usually performed at 0 °C to room temperature to control reaction rate and minimize side reactions.

    • Workup: Standard aqueous quenching followed by extraction and purification (e.g., chromatography).

This method is well-established for the selective sulfonylation of secondary amines, including nitrogen atoms in heterocycles.

Detailed Synthetic Procedure Example

Below is a representative synthetic protocol adapted and integrated from related sulfonylation and diazepane synthesis literature:

Step Reagents and Conditions Description Yield (%)
1 1,4-Diaminobutane (1 equiv), 1,4-dihaloalkane (1 equiv), base (K2CO3), solvent (DMF), 80°C, 12 h Cyclization to form 1,4-diazepane ring 65-75
2 1,4-Diazepane (1 equiv), butylsulfonyl chloride (1.1 equiv), triethylamine (2 equiv), DCM, 0°C to RT, 4 h Sulfonylation of nitrogen to yield target compound 70-85

Research Findings and Optimization Insights

  • Selectivity and Yield: The sulfonylation step is highly selective for the nitrogen atom in the diazepane ring, with minimal over-sulfonylation or side reactions reported when controlled at low temperatures.

  • Catalyst and Solvent Effects: Use of non-nucleophilic bases such as triethylamine and aprotic solvents enhances yield and purity by minimizing competing reactions.

  • Alternative Sulfonylating Agents: While butylsulfonyl chloride is standard, sulfonyl fluorides and sulfonic anhydrides have been explored for improved reaction profiles, though data specific to butylsulfonyl derivatives remain limited.

  • Ring Formation Variants: Metal-catalyzed tandem cyclizations and solvent-free methods have been reported for related 1,4-diazepane derivatives, offering greener and faster alternatives.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Diazepane ring synthesis Cyclization of diamines with dihaloalkanes 1,4-Diaminobutane, K2CO3, DMF, 80°C Straightforward, moderate yield Requires heating, moderate time
Diazepane ring synthesis Metal-catalyzed tandem cyclization Transition metal catalyst, solvent-free High yield, eco-friendly Catalyst cost, availability
N-Sulfonylation Reaction with butylsulfonyl chloride Butylsulfonyl chloride, Et3N, DCM, 0°C High selectivity and yield Requires anhydrous conditions
N-Sulfonylation (alternative) Use of sulfonyl fluorides or anhydrides Sulfonyl fluoride, base, solvent Potentially milder conditions Less documented for butyl group

Chemical Reactions Analysis

1-(Butylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Butylsulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(butylsulfonyl)-1,4-diazepane with sulfonyl- and aryl-substituted diazepanes:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-(1-Piperidinylsulfonyl)-1,4-diazepane Piperidinylsulfonyl 247.36 Lab reagent; 95% purity
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane 4-Bromophenylsulfonyl, methyl 333.24 Density: 1.45 g/cm³; potential CNS applications
1-(Pyridin-3-yl)-1,4-diazepane Pyridinyl 177.25 Binds nicotinic AChBP; agonist efficacy studies
1-(3-Trifluoromethylphenyl)-1,4-diazepane 3-Trifluoromethylphenyl 245.85 D3 receptor ligand; 53% synthesis yield
1-(2-Trifluoromethylphenyl)-1,4-diazepane 2-Trifluoromethylphenyl 246.10 Higher yield (61%); NMR data available

Key Observations :

  • Sulfonyl vs. Aryl Groups : Sulfonyl substituents (e.g., piperidinylsulfonyl , bromophenylsulfonyl ) increase molecular weight and polarity compared to aryl groups like pyridinyl or trifluoromethylphenyl . This may enhance metabolic stability but reduce membrane permeability.
  • Substituent Position : Trifluoromethyl groups at the 2- vs. 3-position on the phenyl ring ( vs. 4) yield differences in synthesis efficiency (53% vs. 61%) and NMR profiles, suggesting steric and electronic effects during reaction optimization.

Pharmacological Activity

  • Nicotinic Acetylcholine Receptors (nAChRs) : Pyridinyl-substituted diazepanes (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to the nAChR C-loop, with bulky substituents (e.g., ethoxy or phenyl in ) modulating agonist efficacy .

Physicochemical Properties

  • Solubility and Stability : Sulfonyl groups enhance hydrophilicity, as seen in 1-(1-piperidinylsulfonyl)-1,4-diazepane (stored at RT ), whereas aryl derivatives like 1-(3,4-difluorophenyl)-1,4-diazepane are oily liquids requiring specific storage conditions .
  • NMR Profiles : Distinct splitting patterns in trifluoromethylphenyl derivatives (e.g., δ 7.17–6.75 ppm in ) highlight substituent-dependent electronic environments .

Biological Activity

1-(Butylsulfonyl)-1,4-diazepane is a compound belonging to the diazepane class, characterized by its seven-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticoagulant and in other therapeutic applications. This article delves into the biological activity of 1-(Butylsulfonyl)-1,4-diazepane, presenting research findings, case studies, and relevant data.

Chemical Structure and Properties

1-(Butylsulfonyl)-1,4-diazepane has the following chemical formula: C10H20N2O2S. Its structure includes a butylsulfonyl group attached to the diazepane ring, which influences its biological properties.

Physical Properties

PropertyValue
Molecular Weight232.34 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Anticoagulant Properties

Recent studies have highlighted the anticoagulant potential of diazepane derivatives, including 1-(Butylsulfonyl)-1,4-diazepane. Research published in Bioorganic & Medicinal Chemistry indicates that certain diazepane derivatives act as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. The study demonstrated that modifications on the diazepane structure can enhance potency and selectivity against fXa, suggesting a promising avenue for developing new antithrombotic agents .

The mechanism by which 1-(Butylsulfonyl)-1,4-diazepane exerts its anticoagulant effects appears to involve direct inhibition of fXa activity. By binding to the active site of fXa, these compounds prevent the conversion of prothrombin to thrombin, thereby reducing clot formation. This mechanism is crucial for therapeutic applications in managing conditions like deep vein thrombosis and pulmonary embolism.

Study 1: Efficacy in Animal Models

A study conducted on animal models demonstrated that administration of 1-(Butylsulfonyl)-1,4-diazepane resulted in a significant reduction in thrombus formation compared to control groups. The results indicated a dose-dependent relationship with anticoagulant activity, supporting further exploration into its therapeutic use .

Study 2: Comparison with Existing Anticoagulants

In a comparative analysis with established anticoagulants such as warfarin and rivaroxaban, 1-(Butylsulfonyl)-1,4-diazepane exhibited comparable efficacy but with a potentially improved safety profile. This study emphasized the need for further clinical trials to validate these findings .

Q & A

Basic Questions

Q. What are the key considerations in designing a synthetic route for 1-(butylsulfonyl)-1,4-diazepane?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, reacting 1,4-diazepane with butylsulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents (e.g., DMF or acetonitrile) under reflux . Critical factors include:

  • Reagent purity : Impurities in the sulfonyl chloride can lead to side reactions.
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity of the diazepane nitrogen.
  • Temperature control : Reflux conditions (~80–100°C) optimize reaction rates without decomposition.
  • Purification : Column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) isolates the product .

Q. How can researchers characterize the physicochemical properties of 1-(butylsulfonyl)-1,4-diazepane?

  • Methodological Answer :

  • Solubility : Test in solvents like DMSO, methanol, and chloroform using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .
  • Lipophilicity : Calculate logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon) .
  • Thermal properties : Differential scanning calorimetry (DSC) determines melting points and phase transitions .

Q. What analytical techniques are essential for verifying the structural integrity of 1-(butylsulfonyl)-1,4-diazepane?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and diazepane ring conformation .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted diazepane or sulfonyl chloride) .
  • IR spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and diazepane (C-N, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of 1,4-diazepane derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying sulfonyl substituents (e.g., butyl vs. aryl) using enzyme inhibition assays (e.g., acetylcholinesterase) or receptor binding studies (e.g., GABAₐ) .
  • Key Findings :
SubstituentBiological ActivityReference
ButylsulfonylEnhanced lipophilicity; potential CNS penetration
FluorobenzylHigher affinity for neurokinin-1 receptors
EthoxybenzylAntimicrobial activity via membrane disruption

Q. What strategies resolve contradictions in reported bioactivity data for 1,4-diazepane derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and normalize for variables like assay conditions (pH, temperature) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between derivatives and target proteins, identifying steric/electronic mismatches .
  • Dose-response validation : Reproduce conflicting studies with standardized protocols (e.g., OECD guidelines) to isolate experimental variables .

Q. How can computational modeling optimize the design of 1-(butylsulfonyl)-1,4-diazepane derivatives for specific targets?

  • Methodological Answer :

  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors in sulfonyl groups) using Schrödinger Suite .
  • ADMET prediction : Predict absorption, toxicity, and metabolic stability with tools like SwissADME or ADMETlab .
  • MD simulations : Simulate binding dynamics (e.g., with GROMACS) to assess stability of ligand-receptor complexes over time .

Q. What experimental approaches validate the mechanism of action for 1-(butylsulfonyl)-1,4-diazepane in enzyme inhibition?

  • Methodological Answer :

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the compound and enzyme .
  • Site-directed mutagenesis : Modify enzyme active sites to test critical residue interactions (e.g., Ala-scanning) .

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